molecular formula C19H18ClNO B4193173 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone

Cat. No. B4193173
M. Wt: 311.8 g/mol
InChI Key: RMFGOPLEEANNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone, also known as JWH-250, is a synthetic cannabinoid that acts as a potent agonist at the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, hence the name JWH. Since then, it has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids.

Mechanism of Action

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone acts as a potent agonist at the cannabinoid receptors in the brain. Specifically, it binds to the CB1 and CB2 receptors, which are involved in the regulation of pain, mood, appetite, and other physiological processes. By activating these receptors, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone produces a range of effects on the body and mind.
Biochemical and Physiological Effects
1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. These effects include pain relief, anti-inflammatory activity, appetite stimulation, and mood enhancement. It has also been shown to produce some adverse effects, such as tachycardia, hypertension, and anxiety.

Advantages and Limitations for Lab Experiments

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has some limitations as well. It has been shown to produce some adverse effects, which may limit its use in certain experiments. Additionally, its potency and selectivity may make it difficult to extrapolate the results to other cannabinoids or to the human body.

Future Directions

There are several future directions for research on 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone and other synthetic cannabinoids. One area of interest is the development of new synthetic cannabinoids with improved selectivity and reduced adverse effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and body. Finally, there is a need for more research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and anxiety.
Conclusion
In conclusion, 1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone is a synthetic cannabinoid that has been extensively used in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is a highly potent and selective agonist at the cannabinoid receptors, which makes it a useful tool for studying the effects of cannabinoids on various physiological processes. While it has some limitations and adverse effects, it remains an important reference compound for researchers studying cannabinoids.

Scientific Research Applications

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone has been used extensively in scientific research to study the mechanisms of action and physiological effects of cannabinoids. It is commonly used as a reference compound for testing the activity of newly synthesized cannabinoids. It has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.

properties

IUPAC Name

1-[1-[(2-chlorophenyl)methyl]-7-ethylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-3-14-8-6-9-16-17(13(2)22)12-21(19(14)16)11-15-7-4-5-10-18(15)20/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFGOPLEEANNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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